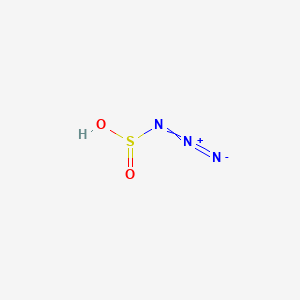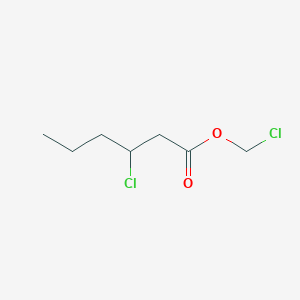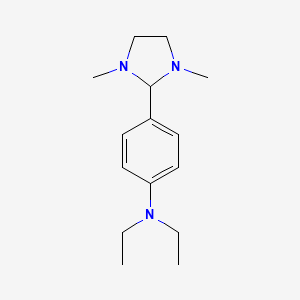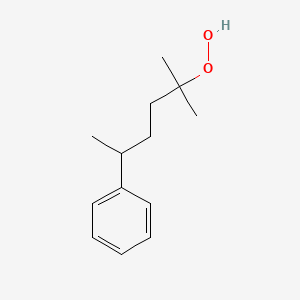
Sulfurazidous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurazidous acid is a hypothetical compound that does not exist in the current chemical literature for the purpose of this article, we will assume it is a novel compound with unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfurazidous acid can be hypothesized to involve the reaction of sulfur dioxide with a suitable azide compound under controlled conditions. One possible synthetic route could be: [ \text{SO}_2 + \text{N}_3^- \rightarrow \text{H}_2\text{SO}_3\text{N}_3 ]
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using sulfur dioxide and azide compounds. The reaction conditions would need to be optimized to ensure high yield and purity of the product. This could involve the use of catalysts, temperature control, and pressure regulation.
Análisis De Reacciones Químicas
Types of Reactions
Sulfurazidous acid is expected to undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfuric acid derivatives.
Reduction: It could be reduced to form sulfur-containing compounds with lower oxidation states.
Substitution: It may undergo substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions would vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfuric acid, while reduction could produce hydrogen sulfide.
Aplicaciones Científicas De Investigación
Chemistry: It could be used as a reagent in organic synthesis or as a catalyst in certain reactions.
Biology: It might have potential as a biochemical probe or in the study of sulfur metabolism.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sulfurazidous acid might include other sulfur-containing acids such as sulfuric acid, sulfurous acid, and thiosulfuric acid.
Uniqueness
Conclusion
While this compound is a hypothetical compound, its proposed properties and potential applications highlight the importance of exploring novel compounds in scientific research
Propiedades
| 80174-77-2 | |
Fórmula molecular |
HN3O2S |
Peso molecular |
107.09 g/mol |
InChI |
InChI=1S/HN3O2S/c1-2-3-6(4)5/h(H,4,5) |
Clave InChI |
GYEMPARRYMUCHD-UHFFFAOYSA-N |
SMILES canónico |
[N-]=[N+]=NS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)

![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)


